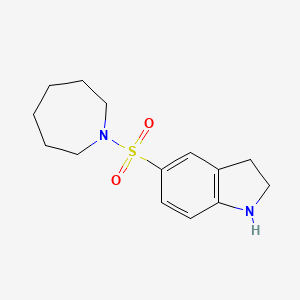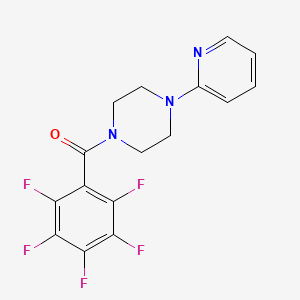![molecular formula C21H25N3S B4766223 4-ethyl-3-(4-isopropylphenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4766223.png)
4-ethyl-3-(4-isopropylphenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole
Übersicht
Beschreibung
4-ethyl-3-(4-isopropylphenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole is a chemical compound that belongs to the triazole family. It has various scientific research applications due to its unique properties and structure.
Wirkmechanismus
The exact mechanism of action of 4-ethyl-3-(4-isopropylphenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole is not fully understood. However, studies have suggested that the compound exerts its effects by inhibiting various enzymes and signaling pathways involved in disease pathogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-ethyl-3-(4-isopropylphenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole include:
1. Inhibition of bacterial and fungal growth: The compound inhibits the growth of various bacteria and fungi by disrupting their cell membranes and metabolic pathways.
2. Induction of apoptosis: The compound induces apoptosis in cancer cells by activating various apoptotic pathways and inhibiting cell proliferation.
3. Reduction of inflammation: The compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages and limitations of using 4-ethyl-3-(4-isopropylphenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole in lab experiments include:
Advantages:
1. The compound has potent antimicrobial, anticancer, anti-inflammatory, and antioxidant activities, making it a potential candidate for the development of new drugs.
2. The compound is relatively easy to synthesize, making it readily available for research purposes.
3. The compound has shown promising results in animal models, indicating its potential for clinical use.
Limitations:
1. The compound has not been extensively studied in humans, and its safety and efficacy are not fully understood.
2. The compound may have off-target effects, leading to unwanted side effects.
3. The compound may have limited solubility in aqueous solutions, making it difficult to administer in certain experimental settings.
Zukünftige Richtungen
The future directions for research on 4-ethyl-3-(4-isopropylphenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole include:
1. Further studies on the safety and efficacy of the compound in humans.
2. Development of new derivatives of the compound with improved pharmacological properties.
3. Investigation of the molecular mechanisms underlying the compound's biological activities.
4. Evaluation of the compound's potential for use in combination therapy with other drugs.
5. Exploration of the compound's potential for use in the treatment of other diseases, such as neurodegenerative disorders and metabolic diseases.
Conclusion:
In conclusion, 4-ethyl-3-(4-isopropylphenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole is a chemical compound with various scientific research applications. The compound has potent antimicrobial, anticancer, anti-inflammatory, and antioxidant activities, making it a potential candidate for the development of new drugs. Further research is needed to fully understand the compound's mechanism of action, safety, and efficacy, as well as its potential for clinical use.
Wissenschaftliche Forschungsanwendungen
4-ethyl-3-(4-isopropylphenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole has various scientific research applications, including:
1. Antimicrobial activity: The compound has shown promising antimicrobial activity against a wide range of microorganisms, including bacteria and fungi.
2. Anticancer activity: Studies have shown that the compound has potent anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer.
3. Anti-inflammatory activity: The compound has shown significant anti-inflammatory activity in animal models, making it a potential candidate for the treatment of inflammatory diseases.
4. Antioxidant activity: The compound has been shown to possess potent antioxidant activity, which can help prevent oxidative damage and reduce the risk of various diseases.
Eigenschaften
IUPAC Name |
4-ethyl-3-[(3-methylphenyl)methylsulfanyl]-5-(4-propan-2-ylphenyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3S/c1-5-24-20(19-11-9-18(10-12-19)15(2)3)22-23-21(24)25-14-17-8-6-7-16(4)13-17/h6-13,15H,5,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUELYHHKZHTSMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC(=C2)C)C3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-3-[(3-methylbenzyl)sulfanyl]-5-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-6-ethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4766184.png)
![2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[1-methyl-2-(3-methyl-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B4766190.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B4766205.png)
![N-cyclopropyl-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4766207.png)
![4-[3-(allyloxy)benzylidene]-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4766218.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4766230.png)
![3,6-dichloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B4766245.png)
![N-{4-[(3-bromo-4-ethoxybenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B4766248.png)
![4-({1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4766251.png)